Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate
Description
Tert-butyl N-[2-hydroxy-2-(piperidin-2-yl)ethyl]carbamate is a carbamate-protected piperidine derivative characterized by a tert-butyloxycarbonyl (Boc) group and a hydroxyethyl-piperidine moiety. This compound is widely utilized in pharmaceutical synthesis as a versatile intermediate, particularly for developing targeted therapies in neurological and metabolic disorders.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-2-piperidin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
TYYSODOEIAWRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCN1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained through recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate has several applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Hydroxyethyl-Piperidine vs. Chlorobenzimidazolone Derivatives
The target compound’s hydroxyethyl-piperidine group confers flexibility in forming hydrogen bonds, enhancing its utility in CNS-targeted drug candidates. In contrast, chlorobenzimidazolone derivatives (e.g., ) exhibit rigid aromatic systems, favoring interactions with DNA repair enzymes like 8-oxo-Guanine glycosylase.
Thiazolyl-Carbamoylpyridine vs. Bromo-Chloropyridine Derivatives
Thiazolyl-carbamoylpyridine analogs () show high affinity for metalloenzymes like methionine aminopeptidases due to their sulfur-containing heterocycles. Bromo-chloropyridine derivatives (), however, are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing halogenated aromatic systems into drug candidates.
Hydroxyethylthioethylcarbamate
This analog () incorporates a thioether linker, improving solubility in polar solvents compared to the target compound. Such modifications are critical for optimizing pharmacokinetic properties in lead compounds.
Biological Activity
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate, also known by its CAS number 1779660-40-0, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.33 g/mol
- CAS Number : 1779660-40-0
The compound features a tert-butyl group, a hydroxy group, and a piperidinyl moiety, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the hydroxy and piperidinyl groups facilitates binding to enzymes and receptors, potentially modulating their activities. This modulation can influence several biological pathways, including those involved in neurochemistry and cancer therapy.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, studies have shown that piperidine derivatives can inhibit cholinesterase, an enzyme critical for neurotransmission. The specific interactions of this compound with cholinesterase and other enzymes remain to be fully elucidated but suggest potential applications in neurodegenerative diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. These findings suggest that this compound may also possess similar anticancer properties.
Case Studies
- Cholinesterase Inhibition : A study profiling 976 chemicals found that certain piperidine derivatives exhibited significant cholinesterase inhibition, which could be beneficial in treating conditions like Alzheimer's disease .
- Anticancer Activity : Research involving piperidine analogs demonstrated improved cytotoxicity in hypopharyngeal tumor models compared to standard treatments like bleomycin . This suggests that this compound may enhance therapeutic efficacy in oncology.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications at the nitrogen atom significantly affect their biological activity, indicating that optimizing the structure of this compound could lead to more potent derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl (3-piperidin-4-ylethyl)carbamate | Moderate enzyme inhibition | Lacks hydroxy group |
| Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Anticancer activity | Contains a formyl group |
| Tert-butyl methyl (2-(piperidin-4-yl)ethyl)carbamate | Neuroprotective effects | Different piperidine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
